4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline
Description
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a 3-phenylpropoxy group at the para position and a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates pKa, and the 3-phenylpropoxy substituent, which may improve lipophilicity and bioavailability .
Properties
IUPAC Name |
4-(3-phenylpropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(20)8-9-15(14)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOUGSTYGOBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 3-phenylpropyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-(trifluoromethyl)aniline reacts with 3-phenylpropyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The position of the -CF₃ group significantly impacts acidity. For example, 4-(trifluoromethyl)aniline has a pKa of 2.75, while 3-(trifluoromethyl)aniline has a pKa of 3.49 . The target compound’s -CF₃ group at position 3 likely confers moderate acidity, enhancing solubility in physiological conditions. Positional isomers (e.g., -CF₃ at position 2 vs.
Functional Group Modifications: Replacement of the phenylpropoxy group with a phenoxy group (as in 4-Phenoxy-3-(trifluoromethyl)aniline) reduces lipophilicity, which may limit membrane permeability .
Biological Activity Trends :
- Compounds with nitro groups (e.g., dinitroaniline derivatives) exhibit microtubule-disrupting activity but often suffer from cytotoxicity due to reactive intermediates .
- Sulfonylurea derivatives synthesized from 4-(trifluoromethyl)aniline analogs show antimicrobial and antitumor activities, suggesting the target compound could be a candidate for similar applications .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Effects : The -CF₃ group stabilizes the aniline’s lone pair, reducing basicity and enhancing resistance to metabolic oxidation .
- Toxicity Considerations : Piperazinyl and morpholinyl substituents (e.g., in and ) improve solubility but may introduce cytotoxicity, whereas the phenylpropoxy group balances lipophilicity and safety .
Biological Activity
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline (CAS No. 946775-60-6) is an organic compound characterized by its trifluoromethyl and phenylpropoxy substituents. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.38 g/mol |
| CAS Number | 946775-60-6 |
| Hazard Classification | Irritant |
This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cancer progression, such as microtubule affinity-regulating kinase 4 (MARK4). The binding of this compound to the active site of these enzymes prevents their activity, thereby inhibiting cancer cell growth and proliferation .
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that derivatives of 3-trifluoromethyl aniline, including this compound, showed significant inhibition of MARK4 activity, leading to reduced proliferation of cancer cells in vitro .
- Antimicrobial Activity : Research on related compounds indicates that the trifluoromethyl group enhances antimicrobial properties. In vitro studies have suggested that modifications to the aniline structure can lead to increased efficacy against bacterial strains .
- Toxicological Studies : Toxicity assessments have indicated that while the compound is an irritant, its cytotoxic effects are dose-dependent, with higher concentrations leading to significant cellular apoptosis in certain cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(2-Dimethylaminoethoxy)-3-methylaniline | Moderate enzyme inhibition | Inhibits MARK4 similar to target compound |
| 3-(Trifluoromethyl)aniline | Antimicrobial properties | Interacts with bacterial cell membranes |
| 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline | Enzyme inhibition | Binds to hydrophobic pockets in proteins |
Q & A
Q. What are the optimal synthetic routes for 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. For example:
- Palladium-catalyzed cross-coupling : React 3-(trifluoromethyl)aniline derivatives with 3-phenylpropyl bromide under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Nucleophilic substitution : Use potassium carbonate as a base in DMF to facilitate ether formation between 3-phenylpropanol and a nitro-substituted precursor, followed by nitro reduction (H₂/Pd-C) .
Key factors : Solvent polarity (DMF enhances nucleophilicity), temperature (80–100°C optimizes coupling efficiency), and catalyst loading (1–5 mol% Pd). Monitor yields via HPLC (≥95% purity) .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Characterization :
Q. What analytical techniques are critical for assessing its stability under experimental conditions?
Methodological Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via:
- Light sensitivity : Perform photostability tests (ICH Q1B guidelines) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent modulation : Replace the trifluoromethyl group with methoxy or chloro groups to assess effects on target binding (e.g., IC₅₀ shifts in enzyme inhibition assays) .
- Dynamic combinatorial chemistry : Screen against β-tubulin (a microtubule target) using libraries of analogs. Monitor binding via SPR (KD values) or fluorescence polarization .
- Computational modeling : Use AutoDock Vina to predict binding poses with cytochrome P450 isoforms, then validate with ITC (ΔG < −8 kcal/mol indicates high affinity) .
Q. How should researchers resolve contradictions between computational predictions and experimental binding data?
Methodological Answer:
- Case example : If molecular docking predicts strong binding to a kinase but experimental assays show weak inhibition:
- Validate with surface plasmon resonance (SPR) : Measure real-time association/dissociation rates.
- Perform alanine scanning mutagenesis on the predicted binding site to identify critical residues .
- Use metadynamics simulations (GROMACS) to assess conformational flexibility of the target .
Q. What strategies are effective for identifying and synthesizing metabolites in drug metabolism studies?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect Phase I metabolites (e.g., hydroxylation at the phenylpropoxy chain) via LC-MS/MS (MRM transitions: m/z 337 → 321) .
- Synthetic metabolite preparation :
- Oxidative metabolites : Use m-CPBA or CYP450 mimics (e.g., Fe-porphyrin catalysts) .
- Conjugates : Synthesize glucuronides via UDP-glucuronosyltransferase isoforms (UGT1A1/1A9) .
Q. How can mechanistic studies elucidate its enzyme inhibition mode (e.g., competitive vs. non-competitive)?
Methodological Answer:
- Steady-state kinetics : Vary substrate concentrations with/without inhibitor. Lineweaver-Burk plots distinguish inhibition modes:
- Competitive : Lines intersect on the y-axis.
- Non-competitive : Lines intersect on the x-axis .
- Pre-steady-state kinetics : Use stopped-flow spectroscopy to measure rapid binding events (kₐₚₚ > 10⁴ M⁻¹s⁻¹ suggests tight binding) .
Q. What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- Molecular docking : AutoDock Vina or Glide (Schrödinger) to screen against the PDB library. Prioritize targets with docking scores < −7 kcal/mol .
- Machine learning : Train Random Forest models on ChEMBL bioactivity data to predict ADME/Tox profiles .
- Molecular dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess residency time in binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
